REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:17])[C:5]([CH:14]([CH3:16])[CH3:15])([CH:11]([CH3:13])[CH3:12])C(OCC)=O)[CH3:2].O=P1(C)CCC=C1.[Cl-].[Na+]>O>[CH2:1]([O:3][C:4](=[O:17])[CH:5]([CH:14]([CH3:16])[CH3:15])[CH:11]([CH3:12])[CH3:13])[CH3:2] |f:2.3|
|
Name
|
diisopropyl-malonic acid diethyl ester
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)(C(C)C)C(C)C)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O=P1(C=CCC1)C
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
by shaking four times with a total of 200 ml of petroleum ether
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
WASH
|
Details
|
the petroleum ether phase was washed twice with 50 ml of water each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulphate
|
Type
|
DISTILLATION
|
Details
|
After distilling off the petroleum ether under normal pressure
|
Type
|
DISTILLATION
|
Details
|
the crude product was fractionally distilled in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(C)C)C(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.1 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |